3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide

Description

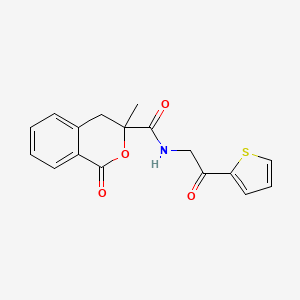

3-Methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide is a synthetic coumarin-carboxamide derivative characterized by an isochromene core fused with a carboxamide group and a thiophene-containing side chain. The compound’s structure combines a 4H-isochromene scaffold (with a methyl group at position 3 and a ketone at position 1) and an N-(2-oxo-2-thiophen-2-ylethyl) substituent.

Properties

IUPAC Name |

3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-17(9-11-5-2-3-6-12(11)15(20)22-17)16(21)18-10-13(19)14-7-4-8-23-14/h2-8H,9-10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWHBVLMJEZGNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)NCC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the isochromene core: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the thiophene moiety: This step might involve coupling reactions using thiophene derivatives.

Amidation: The final step could involve the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound.

Reduction: This can be used to reduce specific functional groups.

Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide exhibit anticonvulsant properties. For instance, studies on N-benzyl derivatives have shown significant activity in seizure models, suggesting that modifications in the molecular structure can enhance efficacy against epilepsy . The presence of the thiophene group may enhance interaction with sodium channels, which are critical targets for anticonvulsant drugs.

Antitumor Activity

Compounds featuring isoquinoline and isochromene structures have been reported to possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation . The specific application of this compound in cancer therapy remains to be fully explored but holds promise based on related compounds.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

Interaction with Receptors

Preliminary studies suggest that similar compounds can act on opioid receptors, potentially offering a pathway for pain management without the side effects associated with traditional opioids . This interaction may be mediated through biased signaling pathways, leading to functional selectivity that enhances therapeutic outcomes.

Modulation of Enzymatic Activity

The compound may also inhibit specific enzymes involved in metabolic pathways relevant to disease progression, particularly in cancer cells where altered metabolism is a hallmark . This inhibition can lead to reduced tumor growth and improved responses to existing therapies.

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

Mechanism of Action

The mechanism of action of 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide would depend on its specific biological target. Generally, it might interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

- The target compound ’s thiophene-ethyl side chain distinguishes it from analogs with phenyl (e.g., Compound 12), methoxyphenethyl (Compound 8), or thiazolidin (Compound 4) groups. Thiophene’s sulfur atom may enhance lipophilicity or modulate electronic properties compared to oxygen/nitrogen-containing substituents.

- Sulfamoylphenyl (Compound 12) and methoxyphenethyl (Compound 8) groups are associated with improved solubility and target affinity in drug design .

Synthetic Efficiency: Yields for analogs vary significantly. For example, Compound 162 achieved 73% yield via tosylation , whereas Compound 164’s palladium-mediated synthesis yielded only 28% , highlighting challenges in coupling reactions.

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations:

Coumarin-Carboxamides :

- The methoxyphenethyl group in Compound 8 may enhance membrane permeability, aligning with coumarins’ role in phytomedicine for antimicrobial applications .

- Thiazolidin -containing analogs (e.g., Compound 4) are linked to antidiabetic and antioxidant activities due to thioxo group reactivity .

Thiophene vs. Phenyl Groups :

- Thiophene’s aromaticity and electron-rich nature may improve binding to enzymes or receptors compared to phenyl groups, as seen in kinase inhibitors .

Biological Activity

3-Methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene-3-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies and findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₃S |

| Molecular Weight | 351.43 g/mol |

| LogP | 3.3775 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Polar Surface Area | 66.498 Ų |

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to 3-methyl-1-oxo-N-(2-oxo-2-thiophen-2-ylethyl)-4H-isochromene exhibit significant antimicrobial properties. In a comparative study, several derivatives showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by a factor of 10 to 50 times in some cases .

Table: Antimicrobial Efficacy of Related Compounds

| Compound ID | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |

|---|---|---|---|

| Compound A | 0.004 | 0.008 | Enterobacter cloacae |

| Compound B | 0.015 | 0.030 | Staphylococcus aureus |

| Compound C | 0.011 | 0.020 | Escherichia coli |

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds with similar structures, particularly those containing isochromene moieties. The mechanism often involves the inhibition of fatty acid synthase (FAS), a critical enzyme in lipid biosynthesis that is overexpressed in various cancers . Compounds analogous to the target compound have demonstrated significant FAS inhibition, suggesting a potential pathway for therapeutic applications in cancer treatment.

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antimicrobial activity of various isochromene derivatives, including the target compound, against multiple bacterial strains. The results indicated that certain modifications to the isochromene structure significantly enhanced antibacterial efficacy, particularly against resistant strains like E. coli and Pseudomonas aeruginosa. -

Anticancer Mechanism Exploration :

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action suggests a promising therapeutic profile for treating specific types of cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.